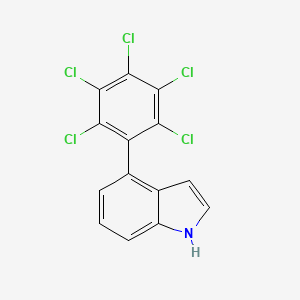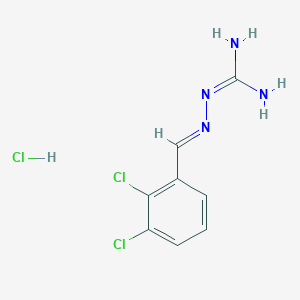![molecular formula C7H7N3O B13106907 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 204933-50-6](/img/structure/B13106907.png)
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds. This reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation in an aqueous medium . The DBU-H₂O system can be recycled multiple times without significant loss of activity, making it a green and sustainable approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis in aqueous media suggests potential scalability for industrial applications. The green chemistry approach, involving recyclable catalysts and minimal waste, aligns well with industrial sustainability goals.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidinones.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinones, while substitution reactions can introduce various alkyl or aryl groups into the compound.
Applications De Recherche Scientifique
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-4(1H)-one: Lacks the dihydro component, which may affect its chemical reactivity and biological activity.
Pyrrolo[2,3-d]pyrimidin-4(1H)-one: Contains a pyrrole ring instead of a pyridine ring, leading to different chemical and biological properties.
Quinazolin-4(1H)-one: Features a fused benzene and pyrimidine ring system, offering distinct chemical behavior and applications.
Uniqueness
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its fused pyridine and pyrimidine ring system, which imparts specific chemical reactivity and potential biological activities. Its green synthesis method and potential for diverse applications further distinguish it from similar compounds.
Propriétés
Numéro CAS |
204933-50-6 |
|---|---|
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-3H,4H2,(H,8,9)(H,10,11) |
Clé InChI |
TZCIBBDRNICUNU-UHFFFAOYSA-N |
SMILES canonique |
C1NC2=C(C=CC=N2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


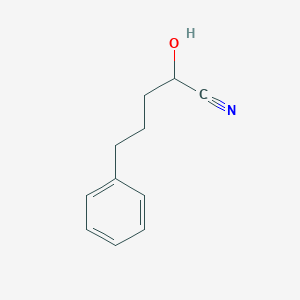
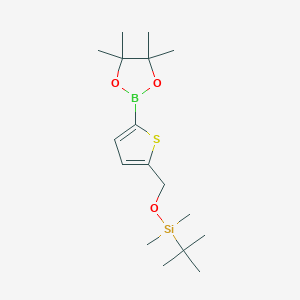
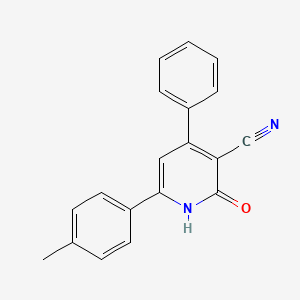
![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
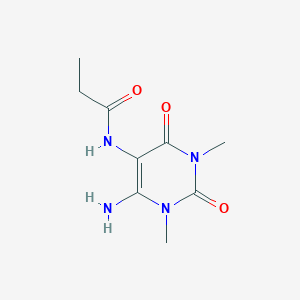

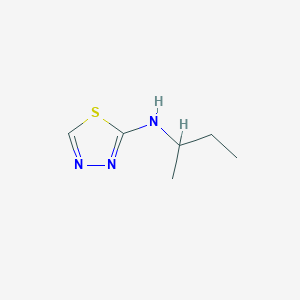
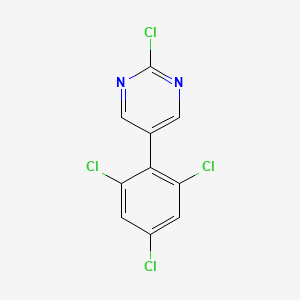
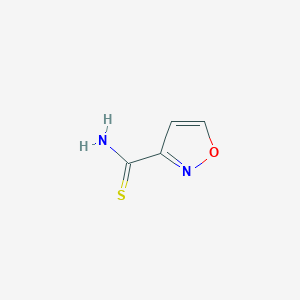
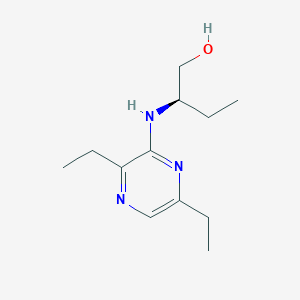
![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)
